

Application Note: Large-Scale Synthesis of 2-Propionamidobenzoic Acid

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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

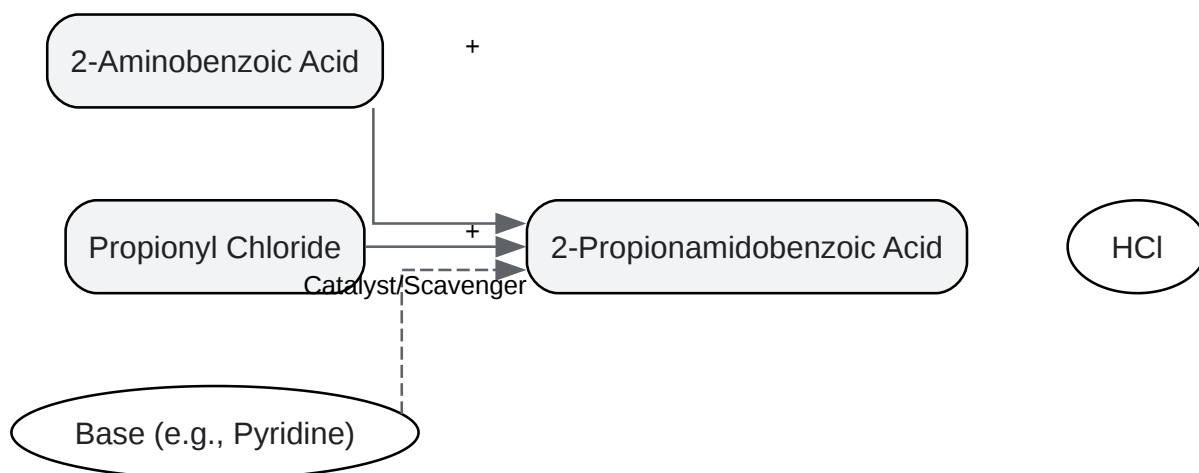
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Introduction

2-Propionamidobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its robust and scalable synthesis is therefore of significant interest to researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the large-scale synthesis of **2-Propionamidobenzoic acid** via the acylation of 2-aminobenzoic acid with propionyl chloride. The described method is optimized for high yield and purity, making it suitable for industrial production.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of propionyl chloride with the amino group of 2-aminobenzoic acid. A base is used to neutralize the hydrochloric acid byproduct.



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Caption: Synthesis of **2-Propionamidobenzoic Acid**.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of **2-Propionamidobenzoic acid**.

Parameter	Value
Reactants	
2-Aminobenzoic Acid	10.0 kg (72.9 mol, 1.0 eq)
Propionyl Chloride	7.3 kg (78.9 mol, 1.08 eq)
Pyridine	6.4 kg (80.9 mol, 1.11 eq)
Dichloromethane (DCM)	100 L
Reaction Conditions	
Temperature	0-5 °C (addition), 25 °C (reaction)
Reaction Time	4 hours
Product	
Crude Yield	13.5 kg
Purified Yield	12.8 kg (91%)
Purity (HPLC)	>99.5%
Melting Point	148-150 °C

Experimental Protocol

This protocol outlines the detailed methodology for the large-scale synthesis of **2-Propionamidobenzoic acid**.

Materials and Equipment

- Reactors: 200 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.
- Filtration: Nutsche filter dryer or large-scale vacuum filtration setup.
- Drying: Vacuum oven.
- Chemicals:

- 2-Aminobenzoic acid (anthranilic acid)
- Propionyl chloride^[1]
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.

Procedure

- Reactor Setup:
 - Ensure the 200 L reactor is clean, dry, and purged with nitrogen.
 - Charge the reactor with 2-aminobenzoic acid (10.0 kg, 72.9 mol) and dichloromethane (100 L).
 - Begin stirring to form a slurry.
- Addition of Base:
 - Cool the reactor contents to 0-5 °C using a chiller.
 - Slowly add pyridine (6.4 kg, 80.9 mol) to the stirred slurry over 30 minutes, maintaining the temperature below 10 °C.
- Addition of Acylating Agent:
 - In a separate, dry container, weigh out propionyl chloride (7.3 kg, 78.9 mol).

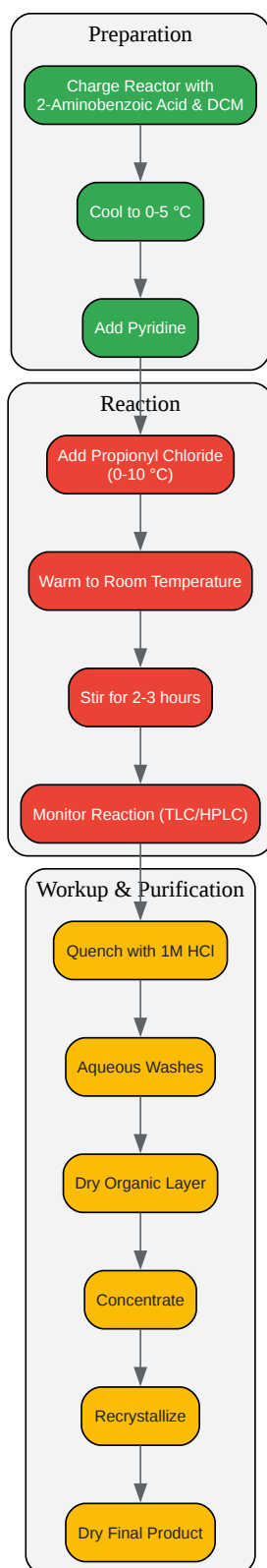
- Add the propionyl chloride to the dropping funnel.
- Add the propionyl chloride dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- Reaction:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C).
 - Continue stirring for an additional 2-3 hours.
 - Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Workup - Quenching and Washing:
 - Cool the reactor to 10-15 °C.
 - Slowly add 1 M hydrochloric acid (50 L) to quench the reaction and neutralize excess pyridine.
 - Transfer the mixture to a suitable separatory vessel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with:
 - 1 M Hydrochloric acid (2 x 25 L)
 - Saturated sodium bicarbonate solution (2 x 25 L)
 - Brine (25 L)
- Drying and Concentration:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
- Purification:
 - The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Propionamidobenzoic acid** as a white to off-white solid.
- Drying:
 - Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety Precautions

- Propionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate PPE.[\[1\]](#)
- Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
- The reaction is exothermic, especially during the addition of propionyl chloride. Maintain strict temperature control.

Experimental Workflow



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Caption: Large-Scale Synthesis Workflow.

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References

- 1. Propionyl chloride - Wikipedia [en.wikipedia.org]
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